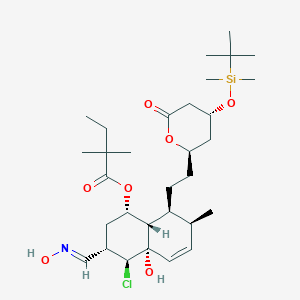

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

Vue d'ensemble

Description

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a chemical compound that serves as an intermediate in the synthesis of Simvastatin analogs. Simvastatin is a widely used statin medication for lowering cholesterol levels in the blood. This compound, with the molecular formula C31H52ClNO7Si and a molecular weight of 614.29, plays a crucial role in the pharmaceutical industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves multiple steps, starting from Simvastatin itself

Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. The reactions are performed using specific reagents and catalysts, and the process is scaled up to meet commercial demands.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

Reduction reactions often involve hydrogen gas and a suitable catalyst.

Substitution reactions typically require specific halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is as an intermediate in the synthesis of various Simvastatin analogs. These analogs may exhibit enhanced pharmacological properties or reduced side effects compared to traditional statins. The introduction of the tert-butyldimethylsilyl group can enhance the stability and solubility of the compound, which is crucial for drug formulation .

Research has indicated that derivatives of Simvastatin, including this compound, may possess additional biological activities beyond cholesterol-lowering effects. Studies are being conducted to evaluate their potential anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, modifications in the hydroxy and imino groups may influence the compound's interaction with biological targets, leading to varied therapeutic effects .

Structure-Activity Relationship (SAR) Investigations

The unique structural features of this compound make it a valuable candidate for SAR studies. Researchers can systematically alter different functional groups to assess their impact on biological activity and pharmacokinetics. This research is essential for optimizing drug candidates and understanding the mechanisms underlying their actions .

Analytical Chemistry Applications

The compound's distinct chemical structure allows it to serve as a reference standard in analytical chemistry. It can be utilized in methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of Simvastatin and its metabolites in biological samples. Accurate measurement is crucial for pharmacokinetic studies and therapeutic monitoring .

Case Study 1: Synthesis of Novel Statin Analogs

A study demonstrated the successful synthesis of several statin analogs using this compound as an intermediate. These analogs showed improved lipophilicity and potency in inhibiting HMG-CoA reductase compared to traditional Simvastatin.

In vitro studies revealed that certain derivatives exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism by which 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin exerts its effects involves inhibiting the enzyme HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.

Comparaison Avec Des Composés Similaires

Lovastatin

Pravastatin

Atorvastatin

Rosuvastatin

Uniqueness: 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other statins.

Activité Biologique

The compound 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol. This article delves into the biological activities of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medical science.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNOSi

- Molecular Weight : 502.17 g/mol

This compound features a tert-butyldimethylsilyl group, which enhances its lipophilicity and may influence its bioavailability and pharmacokinetics.

The primary mechanism of action for simvastatin derivatives involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) , an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels and has downstream effects on various biological pathways, including inflammation and cell proliferation.

In Vitro Studies

Recent studies have demonstrated that the derivative exhibits lower cytotoxicity compared to standard simvastatin while retaining similar HMGR inhibitory activity. For instance, in cell viability assays using D1 cells, the IC values for KMUHC-01 (a related derivative) were significantly higher than those for simvastatin, indicating a safer profile for cellular applications .

| Compound | IC (μM) |

|---|---|

| KMUHC-01 | 90.61 |

| Simvastatin | 8.11 |

This data suggests that this compound could be a promising candidate for further development in bone regeneration therapies due to its anabolic effects on bone tissue without significant cytotoxicity.

In Vivo Studies

In animal models, specifically rat models with critical calvarial and long-bone defects, the compound has shown potential in promoting bone healing and regeneration. Histological analyses revealed increased bone formation markers in treated groups compared to controls .

Antimicrobial Activity

Emerging research indicates that simvastatin derivatives may possess antimicrobial properties. A comprehensive survey highlighted that simvastatin demonstrates activity against various pathogens, including Enterococcus faecalis, suggesting that its derivatives might share similar properties .

Case Studies

- Bone Defect Repair : In a study where rats were treated with KMUHC-01, significant improvements in bone mineral density were observed compared to untreated controls. The use of microcomputed tomography (micro-CT) confirmed enhanced structural integrity in newly formed bone tissue .

- Antimicrobial Effects : Another case study reported that simvastatin's antimicrobial properties could be leveraged in preventing infections during post-operative recovery phases in patients undergoing orthopedic surgeries .

Propriétés

IUPAC Name |

[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOYWJDUOUAWQJ-LHXKCWNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52ClNO7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561407 | |

| Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-22-2 | |

| Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.